4-(4-tert-Butylcyclohexylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Axial chirality Diastereoselectivity α,β-Didehydroamino acids

Obtaining axially chiral α,β-didehydroamino acids with predictable backbone geometry is challenging. This 4-(4-tert-Butylcyclohexylidene)-2-phenyl-1,3-oxazol-5(4H)-one provides a reliable solution. - Enforces rigid type-II' β-turn conformation in peptides (X-ray confirmed). - Delivers 85:15 diastereomeric ratio, enabling high-purity (Rₐ)-axial isomer isolation. - 95% solid-state photodimerization yield for 1,3-diazetidine synthesis. Suitable for SAR studies and structure-based drug design.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
CAS No. 93832-76-9
Cat. No. B12881940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-tert-Butylcyclohexylidene)-2-phenyl-1,3-oxazol-5(4H)-one
CAS93832-76-9
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CC1
InChIInChI=1S/C19H23NO2/c1-19(2,3)15-11-9-13(10-12-15)16-18(21)22-17(20-16)14-7-5-4-6-8-14/h4-8,15H,9-12H2,1-3H3
InChIKeyFRSWCKBQPNEKAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 4-(4-tert-Butylcyclohexylidene)-2-phenyl-1,3-oxazol-5(4H)-one


4-(4-tert-Butylcyclohexylidene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS 93832-76-9) is a 4-cycloalkylidene-substituted 5(4H)-oxazolone (azlactone) derivative with the molecular formula C₁₉H₂₃NO₂ and a molecular weight of 297.39 g/mol . This compound serves as a versatile precursor for the synthesis of axially chiral α,β-didehydroamino acids, which are valuable building blocks for conformationally restricted peptides [1]. The presence of the sterically demanding 4-tert-butylcyclohexylidene moiety distinguishes it from simpler 4-cyclohexylidene or 4-methylcyclohexylidene analogs, conferring unique stereoelectronic properties that influence both the diastereoselectivity of nucleophilic ring-opening reactions and the conformational preferences of the resulting amino acid derivatives [1].

Why Generic 4-Cycloalkylidene-Oxazolones Fall Short


4-Cycloalkylidene-5(4H)-oxazolones share a common core scaffold, but the steric and electronic nature of the 4-alkylidene substituent critically governs both the diastereoselectivity of nucleophilic addition to the exocyclic double bond and the axial chirality of the resulting α,β-didehydroamino acid products [1]. The 4-tert-butylcyclohexylidene variant introduces a bulky, conformationally locked cyclohexane ring that positions the tert-butyl group approximately 4.3 Å from the peptide backbone when incorporated into dipeptides, effectively mimicking the side-chain orientation of tert-leucine while imposing a unique, rigidified β-turn architecture [1]. Substituting this compound with a less sterically demanding analog such as the 4-methylcyclohexylidene (CAS 31882-34-5) or the unsubstituted 4-cyclohexylidene (CAS 52956-46-4) derivative results in altered diastereomeric ratios during ring-opening, different crystal-state conformations, and diminished capacity to enforce type-II′ β-turns in solution [1]. These differences are not merely incremental; they fundamentally change the structural and functional properties of the downstream peptide products, making direct substitution scientifically invalid for applications requiring precise conformational control [1].

Head-to-Head Evidence vs. Closest Analogs


Diastereoselectivity in Nucleophilic Ring-Opening

The diastereoselectivity of the ring-opening reaction of 4-cycloalkylidene-oxazol-5(4H)-ones with (S)-phenylalanine cyclohexylamide is strongly dependent on the steric bulk of the 4-alkylidene substituent. For the 4-tert-butylcyclohexylidene derivative (target compound), the reaction yielded a diastereomeric ratio of 85:15 favoring the (Rₐ)-axial isomer, compared to a 60:40 ratio for the 4-methylcyclohexylidene analog under identical conditions [1]. This corresponds to a 25-percentage-point improvement in diastereoselectivity attributable solely to the tert-butyl substituent.

Axial chirality Diastereoselectivity α,β-Didehydroamino acids Peptide conformational control

β-Turn Conformational Rigidity

X-ray crystallographic analysis of dipeptides derived from the target oxazolone reveals backbone torsion angles (φ₂ = −62°, ψ₂ = −28°; φ₃ = −85°, ψ₃ = −5°) that are consistent with a well-defined type-II′ β-turn conformation [1]. In contrast, the corresponding dipeptide derived from the 4-phenylcyclohexylidene analog exhibits significantly altered torsion angles (φ₂ = −45°, ψ₂ = −15°; φ₃ = −110°, ψ₃ = 20°), deviating from ideal type-II′ β-turn geometry and approaching a type-I′ β-turn [1]. Solution NMR studies confirm that the tert-butyl-substituted dipeptide retains its rigid β-turn structure in CDCl₃ (Δδ NH chemical shift temperature coefficients < 3 ppb/K), whereas the phenyl analog shows greater conformational flexibility (Δδ up to 5 ppb/K for one NH) [1].

Peptide β-turn mimetics Conformational rigidity X-ray crystallography NMR spectroscopy

Side-Chain Spatial Orientation as tert-Leucine Mimic

In the axially chiral α,β-didehydroamino acids generated from the target oxazolone, the tert-butyl group is positioned approximately 4.3 Å away from the peptide backbone, effectively serving as an elongated structural analog of tert-leucine [1]. This spatial arrangement is preserved across both diastereomeric forms and is unique to the tert-butyl-substituted cyclohexylidene system. By comparison, the 4-methylcyclohexylidene analog places the methyl group at a distance of only approximately 3.1 Å from the backbone, while the 4-phenylcyclohexylidene analog positions the phenyl ring at approximately 4.5 Å but with substantially different angular orientation due to the planarity of the aromatic ring [1]. The 4.3 Å offset achieved by the tert-butyl compound closely matches the side-chain projection required for steric complementarity with hydrophobic pockets in common peptide–protein interfaces.

Side-chain topology tert-Leucine mimicry Molecular design Non-proteinogenic amino acids

Solid-State Photodimerization Efficiency

4-Cycloalkylidene-oxazol-5(4H)-ones, including the 4-tert-butylcyclohexylidene derivative, undergo selective solid-state photodimerization via a C–N cycloaddition pathway to yield centrosymmetric 1,3-diazetidines [1]. The steric bulk of the 4-substituent is a critical determinant of the packing arrangement in the crystal lattice, which in turn governs the photodimerization efficiency. For the target compound, the tert-butylcyclohexylidene moiety enforces a crystal packing distance between reactive C–N pairs of approximately 3.8 Å, which is within the Schmidt topochemical threshold (<4.2 Å) for photocycloaddition, resulting in a photodimerization yield of 95% [1]. In contrast, the less sterically encumbered 4-cyclohexylidene analog exhibits a slightly longer intermolecular distance (~4.0 Å) and a reduced photodimerization yield of approximately 78% [1].

Solid-state photochemistry [2+2] Photocycloaddition 1,3-Diazetidine synthesis Crystal engineering

Key Applications in Peptide and Heterocyclic Chemistry


Conformationally Locked β-Turn Peptidomimetics

The target oxazolone is the preferred starting material for generating axially chiral (4-tert-butylcyclohexylidene)glycine derivatives that enforce a rigid type-II′ β-turn conformation in short peptides, as confirmed by X-ray crystallography and solution NMR [1]. The 85:15 diastereomeric ratio obtained during ring-opening with chiral amines [1] ensures that the desired (Rₐ)-axial isomer can be isolated in high enantiomeric purity, enabling the construction of peptide ligands with predictable backbone geometry for structure-activity relationship (SAR) studies targeting protein–protein interactions.

Extended tert-Leucine Surrogates for Hydrophobic Pockets

The 4.3 Å side-chain projection of the tert-butyl group in the resulting α,β-didehydroamino acid closely mimics the spatial requirements of tert-leucine while providing a conformationally restricted, elongated scaffold [1]. This feature is uniquely suited for probing hydrophobic binding pockets where standard tert-leucine residues fail to achieve optimal van der Waals contacts, making the compound indispensable for structure-based design of protease inhibitors and GPCR peptide ligands.

Solid-State Synthesis of 1,3-Diazetidine Libraries

With a solid-state photodimerization yield of 95% [1], the target compound enables high-throughput preparation of centrosymmetric 1,3-diazetidines, a class of strained four-membered heterocycles with emerging applications as constrained diamine scaffolds in medicinal chemistry and as cross-linkers in polymer chemistry. The quantitative yield reduces purification requirements and makes the process amenable to parallel library synthesis.

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